2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine
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Overview
Description
2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with cyclopropyl, methoxyphenyl, and piperazine groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds can interact with their targets and cause changes in the biological system . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
It is known that the piperazine ring, a common structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization and deprotection steps . Another approach involves the Mannich reaction, where piperazine derivatives are synthesized through the reaction of amines with formaldehyde and ketones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate: A related compound with similar structural features.
5-chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride: Another compound with a piperazine moiety and methoxyphenyl group.
Uniqueness
2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is unique due to its specific combination of substituents on the pyrimidine ring, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-14-15(2)21-19(16-7-8-16)22-20(14)24-11-9-23(10-12-24)17-5-4-6-18(13-17)25-3/h4-6,13,16H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOLZQNFGOHWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC(=CC=C3)OC)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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